An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2-cyanopyridine
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-cyanopyridine is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2][3] Its chemical structure, featuring two chlorine atoms and a cyano group on a pyridine ring, imparts unique reactivity, making it a valuable building block in organic synthesis.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Dichloro-2-cyanopyridine, complete with detailed experimental protocols for their determination and a visual representation of its synthesis and purification workflow.
Physicochemical Properties
The key physicochemical properties of 3,5-Dichloro-2-cyanopyridine are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | 3,5-dichloropyridine-2-carbonitrile | [4] |
| Synonyms | 2-Cyano-3,5-dichloropyridine, 3,5-Dichloropicolinonitrile | [1][5][6][7] |
| CAS Number | 85331-33-5 | [1][5][6] |
| Molecular Formula | C₆H₂Cl₂N₂ | [1][4][5] |
| Molecular Weight | 173.00 g/mol | [1][4][5][8][9] |
| Appearance | White to light yellow or light brown crystalline powder | [2][6][8] |
| Melting Point | 100.0 to 104.0 °C | [6][7] |
| Boiling Point | 271.9 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.49 g/cm³ (Predicted) | [5] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide. | [10][11] |
| Vapor Pressure | 0.00627 mmHg at 25°C | [5] |
| pKa | -4.61±0.10 (Predicted) | [5] |
| LogP | 2.26008 | [5] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physicochemical properties of 3,5-Dichloro-2-cyanopyridine.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample of 3,5-Dichloro-2-cyanopyridine is dry and finely powdered. If necessary, gently grind the crystals in a mortar.[9]
-
Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[12]
-
Compact the sample at the sealed end of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.[9][12]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a moderate rate initially.
-
Observe the sample through the magnifying lens.
-
As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[5]
-
A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination (Micro Method)
For small quantities of a solid that can be melted, a micro boiling point determination can be performed.
Apparatus:
-
Thiele tube or other suitable heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Place a small amount of 3,5-Dichloro-2-cyanopyridine into the small test tube and gently heat it until it melts.
-
Invert a capillary tube (sealed end up) and place it into the molten sample.
-
Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the liquid level.
-
Heat the side arm of the Thiele tube gently and evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[13]
Solubility Determination
This protocol provides a qualitative assessment of the solubility of 3,5-Dichloro-2-cyanopyridine in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
Spatula
-
Graduated pipettes or droppers
Procedure:
-
Place a small, accurately weighed amount of 3,5-Dichloro-2-cyanopyridine (e.g., 10 mg) into a series of clean, dry test tubes.
-
Add a small volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, dimethylformamide, dichloromethane) to each test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring with a clean glass rod for a set period (e.g., 1-2 minutes).[6]
-
Visually observe the test tube to determine if the solid has completely dissolved.
-
If the solid dissolves, it is considered soluble in that solvent under the tested conditions.
-
If the solid does not dissolve completely, it can be classified as partially soluble or insoluble.
-
For a more quantitative "shake-flask" method, an excess of the solid is agitated with the solvent at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solid is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
Spectroscopic Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Apparatus:
-
FTIR spectrometer
-
Sample holder (e.g., for KBr pellets or ATR)
-
Agate mortar and pestle
-
Hydraulic press (for KBr pellets)
-
Potassium bromide (KBr), IR-grade
Procedure (KBr Pellet Method):
-
Thoroughly dry both the sample of 3,5-Dichloro-2-cyanopyridine and the KBr powder to remove any moisture.
-
In an agate mortar, grind a small amount of the sample (1-2 mg) into a very fine powder.[14]
-
Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.[14]
-
Transfer the mixture to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure to form a thin, transparent or translucent pellet.[14]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Raman spectroscopy provides complementary vibrational information to FTIR.
Apparatus:
-
Raman spectrometer with a laser excitation source
-
Microscope slide or other suitable sample holder
Procedure:
-
Place a small amount of the crystalline 3,5-Dichloro-2-cyanopyridine onto a clean microscope slide.
-
Position the slide under the objective of the Raman microscope.
-
Focus the laser onto the sample.
-
Set the appropriate acquisition parameters, including laser power, exposure time, and number of accumulations, to obtain a spectrum with a good signal-to-noise ratio without causing sample degradation.[3]
-
Acquire the Raman spectrum over the desired spectral range.
¹H NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms in a molecule.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Volumetric flask and pipettes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Accurately weigh a few milligrams of 3,5-Dichloro-2-cyanopyridine and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[15]
-
The chosen solvent should dissolve the compound and not have signals that overlap with the analyte's signals.[15]
-
Typically, a small amount of an internal standard like tetramethylsilane (TMS) is added to the solvent to provide a reference signal at 0 ppm.
-
Transfer the solution into a clean, dry NMR tube to the appropriate height.
-
Place the NMR tube in the spectrometer's probe.
-
The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate pulse sequences and acquisition parameters.
-
Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Synthesis and Purification Workflow
The following diagram illustrates a typical laboratory-scale synthesis and purification workflow for 3,5-Dichloro-2-cyanopyridine, starting from 3,5-dichloropyridine 1-oxide.[10]
Caption: Synthesis and Purification Workflow for 3,5-Dichloro-2-cyanopyridine.
This comprehensive guide serves as a foundational resource for professionals working with 3,5-Dichloro-2-cyanopyridine, offering readily accessible data and methodologies to support research and development activities.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 3,5-Dichloro-2-cyanopyridine | 85331-33-5 | FD06012 [biosynth.com]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. plus.ac.at [plus.ac.at]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. westlab.com [westlab.com]
- 8. Page loading... [guidechem.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. 3,5-Dichloro-2-cyanopyridine | 85331-33-5 [chemicalbook.com]
- 11. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. books.rsc.org [books.rsc.org]
